6-Chloro-6'-methoxy-3,3'-bipyridin-4-amine
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Overview
Description
6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine is a chemical compound with the molecular formula C11H10ClN3O. It is a derivative of bipyridine, a class of compounds known for their applications in coordination chemistry and as ligands in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine typically involves the coupling of 6-chloro-3-pyridinecarbonitrile with 6-methoxy-3-pyridinecarbonitrile under specific reaction conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various bipyridine derivatives, which can be further utilized in coordination chemistry and as intermediates in organic synthesis .
Scientific Research Applications
6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-pyridylmethylamine: Another bipyridine derivative with similar chemical properties.
6-Chloro-6’-methoxy-2,3’-bipyridine: A closely related compound with slight structural differences.
Uniqueness
6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClN3O |
---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
2-chloro-5-(6-methoxypyridin-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C11H10ClN3O/c1-16-11-3-2-7(5-15-11)8-6-14-10(12)4-9(8)13/h2-6H,1H3,(H2,13,14) |
InChI Key |
MZJGUSIXBIPVTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CN=C(C=C2N)Cl |
Origin of Product |
United States |
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